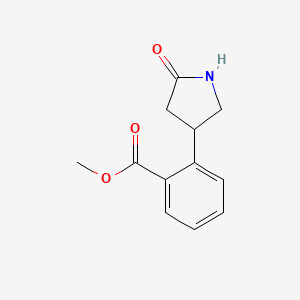

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 2-(5-oxopyrrolidin-3-yl)benzoate |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-2-4-9(10)8-6-11(14)13-7-8/h2-5,8H,6-7H2,1H3,(H,13,14) |

InChI Key |

GKRRYRCXYGKBCY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CC(=O)NC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting from appropriately substituted benzoic acid derivatives or their esters.

- Formation of the pyrrolidinone ring (5-oxopyrrolidine) via cyclization reactions.

- Functional group transformations such as esterification or amidation.

The key challenge is the selective construction of the 5-oxopyrrolidine ring attached at the 2-position of the benzoate.

Esterification of 2-(5-oxopyrrolidin-3-yl)benzoic Acid

One common approach is the esterification of the corresponding 2-(5-oxopyrrolidin-3-yl)benzoic acid to yield the methyl ester. Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are typically used in polar aprotic or chloro solvents to facilitate the reaction.

| Parameter | Details |

|---|---|

| Catalyst | Thionyl chloride, concentrated H2SO4 |

| Solvent | Chloroform, dichloromethane, or polar aprotic solvents |

| Temperature | Ambient to reflux |

| Reaction Time | Several hours to overnight |

| Yield | Moderate to high (60-85%) |

This step is crucial for obtaining the methyl ester functionality necessary for the target compound.

Formation of the 5-Oxopyrrolidin-3-yl Moiety

The 5-oxopyrrolidine ring is typically formed by cyclization involving a gamma-amino acid or related precursor. Methods include:

- Intramolecular cyclization of gamma-amino esters or acids under dehydrating conditions.

- Use of cyclization agents or heating to promote ring closure.

In some synthetic routes, the 5-oxopyrrolidine ring is introduced via condensation reactions, for example, by reacting a suitable amino acid derivative with ketones or aldehydes, followed by cyclization.

Specific Synthetic Example from Literature

A patent describes a process for the preparation of related compounds involving treatment of intermediates with potassium tert-butoxide in ketone or ester solvents at temperatures ranging from -10°C to 60°C, facilitating cyclization and functional group transformations.

Reduction steps using catalysts such as Raney nickel or palladium on carbon under hydrogen gas pressure in solvents like ethyl acetate are employed for converting nitro precursors to amino derivatives, which can be further cyclized or functionalized to yield the target compound.

Experimental Data and Reaction Conditions

The following table summarizes key reaction parameters reported in the literature for the preparation of this compound and related compounds:

Analytical Characterization

The final compound this compound is characterized by:

- NMR Spectroscopy: ^1H NMR confirms the presence of the methyl ester group (singlet ~3.7 ppm), methylene and methine protons of the pyrrolidinone ring, and aromatic protons of the benzoate moiety.

- Mass Spectrometry: Molecular ion peak consistent with the molecular weight.

- IR Spectroscopy: Carbonyl stretching vibrations for ester (~1735 cm^-1) and lactam (~1650 cm^-1) groups.

- Melting Point: Consistent with reported values for purity assessment.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate and Analogs

Key Observations:

- Pyrrolidinone vs. Quinoline: The pyrrolidinone group in the target compound is a non-aromatic lactam, enabling hydrogen bonding and conformational flexibility. In contrast, quinoline derivatives (e.g., C1–C7) feature an aromatic heterocycle, enhancing π-π stacking interactions and rigidity, which may improve binding to biological targets .

- Lactam vs. Sulfonylurea: Sulfonylurea-containing benzoates (e.g., bensulfuron methyl ester) exhibit herbicidal activity due to acetolactate synthase inhibition. The pyrrolidinone group lacks the sulfonylurea moiety, suggesting divergent applications (e.g., pharmaceuticals rather than agrochemicals) .

- Benzothiophene vs. Pyrrolidinone: The benzothiophene derivative () incorporates a sulfur-containing aromatic system, which may enhance electron delocalization compared to the electron-withdrawing lactam in the target compound, affecting reactivity in electrophilic substitutions .

Physicochemical Properties

- Solubility: The pyrrolidinone group may improve water solubility compared to purely aromatic derivatives (e.g., quinoline compounds) due to its polar carbonyl group. This contrasts with sulfonylurea pesticides, which balance hydrophobicity for membrane penetration .

- Stability: Lactams like pyrrolidinone are generally stable under physiological conditions, making the target compound suitable for drug development. In contrast, sulfonylureas are prone to hydrolysis under acidic conditions .

Crystallographic and Spectroscopic Analysis

- Structural Characterization: Tools like SHELXL () are widely used for crystallographic refinement of similar small molecules.

- Spectroscopy: NMR and HRMS (as in ) would distinguish the target compound’s proton environments and molecular mass from analogs. For example, the pyrrolidinone’s NH and carbonyl signals would differ from quinoline’s aromatic protons .

Biological Activity

Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a benzoate ester. These components contribute to its biological activity, particularly in antibacterial and potential anticancer applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.

Structural Characteristics

This compound is characterized by:

- Pyrrolidine Ring : This five-membered ring structure may enhance interaction with biological targets.

- Benzoate Ester : The ester group derived from benzoic acid can influence the compound's solubility and bioavailability.

These features suggest that the compound may interact with various enzymes and receptors, potentially modulating biological pathways.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. Its derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for further pharmacological development. The mechanism of action is believed to involve the inhibition of bacterial metabolic enzymes, as suggested by its structural attributes that facilitate binding to target sites.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 µg/mL |

| Derivative B | Escherichia coli | 20 µg/mL |

| Derivative C | Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, particularly A549 human lung adenocarcinoma cells. The structure-dependent nature of these effects suggests that modifications to the compound can enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Case Study: Anticancer Activity Assessment

In a study evaluating the cytotoxicity of various derivatives on A549 cells, compounds were exposed to a concentration of 100 µM for 24 hours. The results indicated that some derivatives significantly reduced cell viability compared to control treatments with standard chemotherapeutics like cisplatin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth and survival.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways associated with cancer cell proliferation and survival.

- Lipophilicity Enhancement : The butyl group present in some derivatives increases lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(5-oxopyrrolidin-3-yl)benzoate, and what reaction conditions optimize yield and purity?

A practical method involves diastereoselective synthesis using aryl or pyridyl substituents. For example, refluxing methyl 3-amino-4-hydroxybenzoate with excess aryl acids under controlled conditions can yield derivatives with high stereochemical fidelity. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., acid or base catalysts). Post-synthesis, HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm is recommended for purity validation .

Q. How can X-ray crystallography determine the molecular structure of this compound, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in solvents like ethyl acetate are analyzed using Mo/Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL for refinement) is widely used for structure solution due to its robust handling of high-resolution data and twinning corrections. Key refinement parameters include R-factor optimization (<5%) and thermal displacement modeling .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Refer to GHS-compliant safety data sheets (SDS):

- Ventilation : Use fume hoods for synthesis and purification.

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous cleanup.

- Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in the synthesis of this compound derivatives, and what analytical techniques validate stereochemical outcomes?

Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis. For example, using (2R*,3R*)-configured intermediates with bulky substituents (e.g., tert-butyl groups) enhances steric control. Validation methods:

Q. What methodologies are employed to analyze the puckering conformation of the pyrrolidinone ring in this compound, and how do these parameters influence reactivity?

The Cremer-Pople puckering coordinates (amplitude , phase angle ) quantify non-planar ring distortions. For five-membered rings:

Q. How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR, XRD) when characterizing this compound?

- Data Reconciliation Workflow :

- Validate computational models (DFT, MD) with experimental bond lengths/angles.

- Cross-check NMR chemical shifts using databases (e.g., HMDB or CSEARCH).

- Re-examine crystallographic data for disorder or twinning artifacts using Olex2 or PLATON.

- Adjust force field parameters in simulations to match observed torsion angles .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.